N-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide
Description
N-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene carboxamide core linked to a 1,2,3-triazole moiety substituted with a 4-methoxyphenyl group. The molecular formula is C₁₅H₁₃N₄O₂S, with a molecular weight of 337.36 g/mol. Its structure combines the electron-rich thiophene ring with the hydrogen-bonding capacity of the triazole, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring π-π stacking or polar interactions .
The synthesis likely involves:
Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring.
Amide Coupling: Reaction of thiophene-2-carboxylic acid with the triazole-containing amine using coupling reagents like HATU or EDC/HOBt .
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-21-13-6-4-12(5-7-13)19-10-11(17-18-19)9-16-15(20)14-3-2-8-22-14/h2-8,10H,9H2,1H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCBOTZBXGOFJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(N=N2)CNC(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.
Attachment of the Methoxyphenyl Group:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a thiocarbonyl compound.
Coupling of the Triazole and Thiophene Rings: The final step involves coupling the triazole and thiophene rings through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the thiophene ring.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound’s triazole and thiophene rings are known for their biological activity, making it a potential candidate for drug development, particularly as an antimicrobial, antifungal, or anticancer agent.
Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers due to its conjugated system.
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of N-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide is largely dependent on its specific application. In medicinal chemistry, the compound may exert its effects by:
Binding to Enzymes or Receptors: The triazole ring can interact with various enzymes or receptors, potentially inhibiting their activity.
Disrupting Cellular Processes: The compound may interfere with cellular processes such as DNA replication or protein synthesis, leading to cell death in microbial or cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of thiophene carboxamide derivatives. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison
Key Findings:
Triazole vs. Thiazole-containing analogs (e.g., nitrothiophene carboxamides) exhibit higher antibacterial activity due to nitro groups enhancing electrophilicity .
Substituent Effects :
- Methoxy Groups : Increase solubility and modulate electron density. The 4-methoxyphenyl group in the target compound enhances bioavailability compared to unsubstituted phenyl analogs .
- Nitro Groups : In nitrothiophene analogs, nitro substituents improve antibacterial potency but reduce metabolic stability .
Synthetic Efficiency :
- The target compound’s synthesis likely requires fewer steps than nitrothiophene derivatives, which involve multi-step coupling and purification (e.g., 42% purity for some nitrothiophenes vs. unreported but likely higher purity for the triazole analog) .
Biological Activity
N-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide is a compound characterized by its unique structural features, combining a triazole and thiophene ring. This combination is significant for its biological activity, particularly in medicinal chemistry, where it has shown promise as an antimicrobial, antifungal, and anticancer agent. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Key Features:
- Triazole Ring : Known for its role in various biological activities including antifungal and anticancer properties.
- Thiophene Ring : Contributes to the compound's electron-rich character, enhancing its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The triazole moiety can bind to enzymes, inhibiting their activity which is crucial in various metabolic pathways.
- Cellular Disruption : The compound may interfere with DNA replication or protein synthesis in microbial or cancerous cells, leading to cell death.
Antimicrobial Activity
Research indicates that compounds with triazole structures exhibit significant antimicrobial properties. This compound has been tested against various pathogens, demonstrating effective inhibition at low concentrations.
Table 1: Antimicrobial Activity Results
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 10 μg/mL |
| Staphylococcus aureus | 5 μg/mL |
| Candida albicans | 15 μg/mL |
Antifungal Activity
The compound has shown promising results against fungal strains, leveraging the triazole's known efficacy in targeting fungal cytochrome P450 enzymes.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines.
Table 2: Anticancer Activity Results
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| HeLa | 10.0 | Cell cycle arrest |
| A549 | 15.0 | Inhibition of proliferation |
Case Studies
A detailed investigation into the anticancer effects revealed that the compound significantly reduces cell viability in MCF-7 cells through apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation assays.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be further understood through SAR studies. Modifications to the thiophene or triazole rings can enhance or diminish biological activity. For instance:
- Substitution on the Triazole Ring : Variations at the C-3 position have been shown to affect potency against cancer cell lines.
- Thiophene Modifications : Alterations in the thiophene ring can influence the compound's lipophilicity and bioavailability.
Q & A
Q. What are the standard synthetic routes for N-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide, and how are yields optimized?
The synthesis typically involves multi-step reactions, such as azide-alkyne cycloaddition (Huisgen reaction) to form the triazole core, followed by coupling with thiophene-2-carboxamide derivatives. Key steps include:
- Triazole Formation : Reacting 4-methoxyphenyl azide with propargyl derivatives under copper catalysis (e.g., CuI) to form the 1,2,3-triazole ring .
- Carboxamide Coupling : Using carbodiimide coupling agents (e.g., EDC/HOBt) to link the triazole intermediate to thiophene-2-carboxylic acid . Optimization : Yields (e.g., 64–76% in similar compounds) depend on solvent choice (DMF, ethanol), temperature control (reflux at 80–100°C), and reaction time (4–20 hours) .
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regioselectivity of the triazole ring and carboxamide linkage. For example, thiophene protons appear as distinct doublets at δ 7.2–7.8 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 355.12) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm carboxamide functionality .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved for this compound?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. no observed effect) may arise from:
- Structural Isomerism : The triazole ring’s 1,4- vs. 1,5-regioisomers can exhibit differing binding affinities. X-ray crystallography (using SHELX software ) or 2D NMR (NOESY) clarifies isomer dominance .
- Assay Conditions : Variations in pH, solvent (DMSO vs. aqueous buffer), or target protein conformation (e.g., allosteric vs. active sites) require standardized protocols . Methodology : Use dose-response curves (IC50) across multiple assays and validate with computational docking (e.g., AutoDock Vina) to correlate structure-activity relationships .
Q. What strategies improve selectivity in derivatization reactions for structure-activity studies?
- Protecting Groups : Temporarily block reactive sites (e.g., methoxy groups) using tert-butyldimethylsilyl (TBS) ethers during functionalization .
- Microwave-Assisted Synthesis : Enhances regioselectivity in triazole formation (e.g., 90% yield in 30 minutes vs. 6 hours conventionally) .
- Parallel Synthesis : Generate libraries of analogs (e.g., varying thiophene substituents) to map bioactivity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
